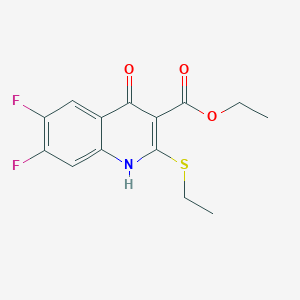

2-(乙硫基)-6,7-二氟-4-羟基喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

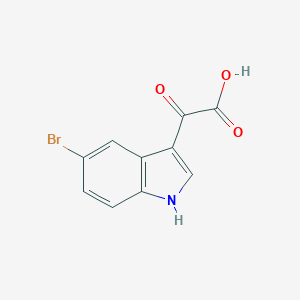

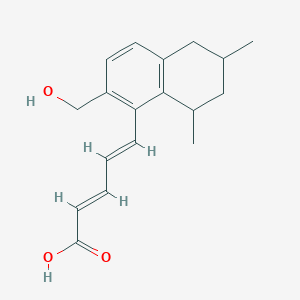

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate is a compound related to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core is a common motif in many pharmaceuticals, particularly in the class of antibacterial fluoroquinolones. The specific substitution pattern on the quinoline ring, including the ethylthio group and the difluoro decoration, suggests potential for unique chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions, starting from simple precursors such as 2-aminobenzoic acids or isatoic anhydrides. For example, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives are synthesized via a two-step process involving the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate . Similarly, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a related compound, involves chlorination and intramolecular cyclization steps . These methods could potentially be adapted for the synthesis of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using spectroscopic techniques such as NMR and IR spectroscopy. Theoretical studies, including density functional theory (DFT), can also provide insights into the most probable tautomeric forms and predict optical transitions, as seen in the study of ethyl 4-oxoquinoline-3-carboxylate derivatives . These techniques could be applied to determine the molecular structure and tautomeric forms of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including intramolecular cyclizations, ozonolysis, and reactions with phosphorus oxychloride. For instance, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can lead to chloro derivatives and dealkylation . The ethylthio group in Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate may also undergo interesting transformations, potentially leading to new quinoline-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their functional groups and substitution patterns. The presence of electron-withdrawing groups like fluorine atoms can affect the acidity of the hydroxy group and the overall reactivity of the molecule. The ethylthio group could also impart lipophilic character to the molecule, influencing its physical properties and potential biological activity .

科学研究应用

合成方法和工业应用2-(乙硫基)-6,7-二氟-4-羟基喹啉-3-羧酸乙酯衍生物的关键合成途径涉及乙酰化和环化过程。该方法因其简单、反应条件温和、适用于工业规模放大而备受关注,为在材料科学和制药学中具有潜在应用的复杂分子的创建提供了基础方法程德军,2004。

广谱抗菌剂合成该化合物作为广谱抗菌剂合成的前体,对耐甲氧西林金黄色葡萄球菌 (MRSA) 等耐药菌有效。它通过优化的合成途径产生有效的抗菌异噻唑并喹啉酮,突出了其在解决新出现的抗生素耐药性方面的意义A. Hashimoto 等,2007。

抗癌活性探索在抗癌研究领域,相关化合物 4-羟基-7-(三氟甲基)喹啉-3-羧酸乙酯的改性对包括乳腺和肝细胞癌细胞在内的癌细胞系表现出不同的细胞毒活性。这一研究轨迹强调了该化合物作为开发新型抗癌剂的多功能支架的作用M. K. Regal 等,2020。

抗菌剂开发进一步证明了其多功能性,通过涉及 2-(乙硫基)-6,7-二氟-4-羟基喹啉-3-羧酸乙酯的一锅反应合成的 6-(8-羟基喹啉-5-基)-3-甲基吡哒嗪-4-羧酸乙酯的衍生物已用于抗菌应用。这项工作为持续寻找能够对抗耐药细菌和真菌感染的新型抗菌剂做出了贡献Shawkat A. Abdel-Mohsen,2014。

HIV 整合酶抑制剂合成该化合物在 HIV 整合酶抑制剂项目中至关重要,在关键芳基喹啉的合成中发挥作用。该应用展示了其在抗病毒疗法开发中的潜力,为全球抗击艾滋病毒/艾滋病的努力做出了贡献Nicholas G Jentsch 等,2018。

安全和危害

属性

IUPAC Name |

ethyl 2-ethylsulfanyl-6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3S/c1-3-20-14(19)11-12(18)7-5-8(15)9(16)6-10(7)17-13(11)21-4-2/h5-6H,3-4H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHPMXCEZRZUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC(=C(C=C2C1=O)F)F)SCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444164 |

Source

|

| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

CAS RN |

154330-67-3 |

Source

|

| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)